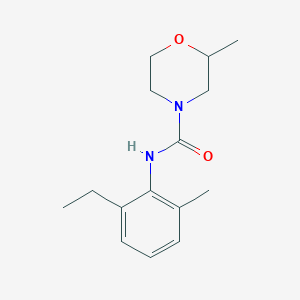
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1980s. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. Activation of these receptors by 1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea leads to a variety of physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception. It has also been shown to have anti-inflammatory and anti-tumor properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea is its high potency and selectivity for the CB1 and CB2 receptors, which makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency and selectivity also make it potentially dangerous for use in humans, and it must be handled with care in the laboratory.
Orientations Futures
There are many future directions for research involving 1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea and other synthetic cannabinoids. One area of interest is the development of novel cannabinoid-based therapeutics for the treatment of various medical conditions, such as chronic pain, epilepsy, and cancer. Another area of interest is the investigation of the potential role of the endocannabinoid system in various physiological processes, such as appetite regulation, mood regulation, and immune function. Additionally, there is a need for further research into the safety and potential side effects of synthetic cannabinoids, both in the laboratory and in clinical settings.
Méthodes De Synthèse
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea is typically synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2-ethyl-6-methylphenyl isocyanate, followed by the reaction of the resulting urea with an appropriate acid chloride. The final product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various medical conditions, such as multiple sclerosis, epilepsy, and cancer.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2-ethyl-6-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-12-8-6-7-11(2)14(12)17-15(18)16-13-9-4-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXKZZICCBHKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-ethyl-6-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)
![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)





